molecular formula C12H15BrN2O B8172216 3-Bromo-N-cyclohexylpicolinamide

3-Bromo-N-cyclohexylpicolinamide

Cat. No.: B8172216
M. Wt: 283.16 g/mol
InChI Key: OKBQKFVMYWHIGW-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the third position of the pyridine ring and a cyclohexyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclohexylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclohexyl group. One common method is the bromination of picolinamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the cyclohexyl group is introduced through an amide coupling reaction. This can be achieved by reacting the brominated picolinamide with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclohexylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to prevent over-reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted picolinamides depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

3-Bromo-N-cyclohexylpicolinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclohexylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by inducing conformational changes in the enzyme structure. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-phenylpicolinamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-Chloro-N-cyclohexylpicolinamide: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Bromo-N-methylpicolinamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

3-Bromo-N-cyclohexylpicolinamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer specific chemical and biological properties. The cyclohexyl group enhances the compound’s lipophilicity and membrane permeability, while the bromine atom provides a site for further functionalization and chemical modification. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-cyclohexylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBQKFVMYWHIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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